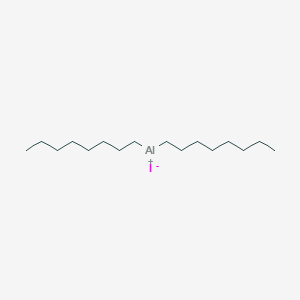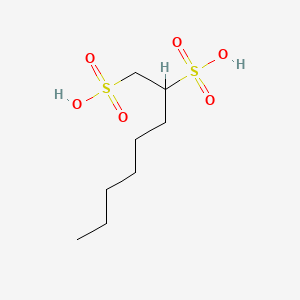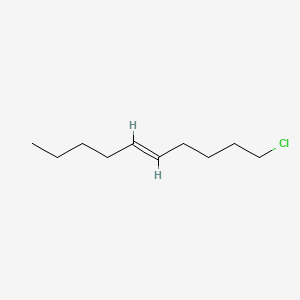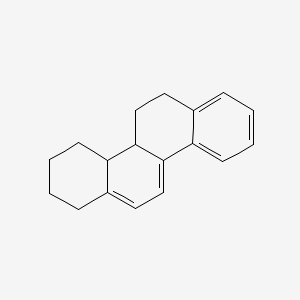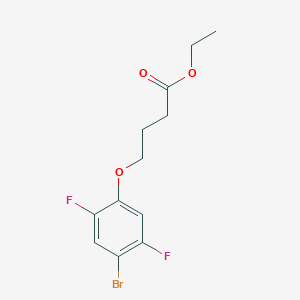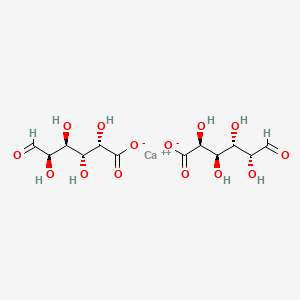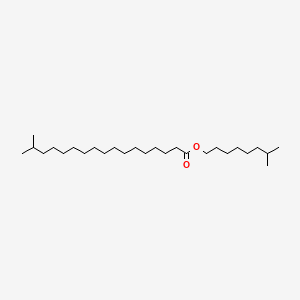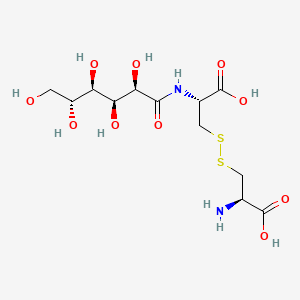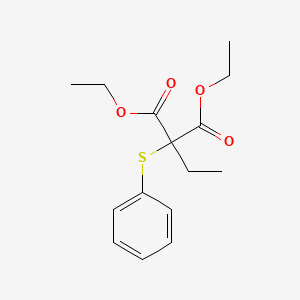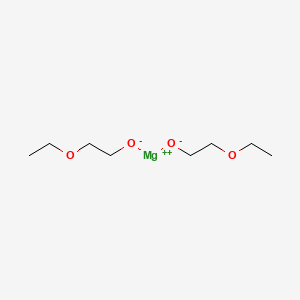
Magnesium glutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium glutarate is a chemical compound formed by the combination of magnesium ions and glutaric acid. It is known for its potential applications in various fields, including medicine, chemistry, and industry. This compound is particularly noted for its role in biochemical processes and its potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium glutarate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with glutaric acid. The reaction typically involves dissolving glutaric acid in water and then adding magnesium oxide or magnesium hydroxide under controlled conditions. The mixture is then heated and stirred to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as reactive extraction and crystallization. These methods ensure higher yields and purity of the final product. For example, the use of reactive extraction can optimize the separation of this compound from the reaction mixture, leading to more efficient production processes .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium glutarate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions involving this compound can lead to the formation of reduced magnesium compounds.
Substitution: Substitution reactions can occur where other ions or molecules replace the magnesium or glutarate components.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce magnesium oxide and other oxidized derivatives, while reduction reactions may yield reduced magnesium compounds.
Wissenschaftliche Forschungsanwendungen
Magnesium glutarate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthesis reactions and as a catalyst in certain processes.
Biology: In biological research, this compound is studied for its potential role in cellular processes and its effects on enzyme activity.
Medicine: this compound is explored for its therapeutic potential, particularly in the treatment of magnesium deficiency and related conditions.
Industry: In industrial applications, this compound is used in the production of biodegradable polymers and as an additive in various manufacturing processes.
Wirkmechanismus
The mechanism of action of magnesium glutarate involves its interaction with various molecular targets and pathways. Magnesium ions play a crucial role in numerous biochemical processes, including enzyme activation, neurotransmitter release, and muscle contraction. This compound can modulate these processes by providing a bioavailable source of magnesium ions. Additionally, glutarate may influence metabolic pathways and cellular functions through its interactions with specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Magnesium glutarate can be compared with other similar compounds, such as:
Magnesium gluconate: Known for its high bioavailability and use as a dietary supplement.
Magnesium citrate: Commonly used for its laxative effects and as a magnesium supplement.
Magnesium oxide: Widely used for its antacid properties and as a magnesium supplement.
Uniqueness of this compound: this compound is unique due to its specific combination of magnesium and glutaric acid, which may offer distinct therapeutic and biochemical benefits. Its potential neuroprotective effects and role in modulating neurotransmitter activity set it apart from other magnesium compounds .
Eigenschaften
CAS-Nummer |
85567-36-8 |
|---|---|
Molekularformel |
C5H6MgO4 |
Molekulargewicht |
154.40 g/mol |
IUPAC-Name |
magnesium;pentanedioate |
InChI |
InChI=1S/C5H8O4.Mg/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI-Schlüssel |
NKBDSFGVUTVKAD-UHFFFAOYSA-L |
Kanonische SMILES |
C(CC(=O)[O-])CC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


